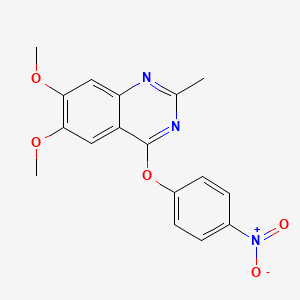
Morpholin-4-ylmalononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-ylmalononitrile is a chemical compound that features a morpholine ring attached to a malononitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholin-4-ylmalononitrile can be synthesized through a series of chemical reactions. One common method involves the reaction of morpholine with malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of morpholine on the malononitrile, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of morpholinomalononitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-ylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert morpholinomalononitrile into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted morpholinomalononitrile compounds .
Scientific Research Applications
Morpholin-4-ylmalononitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: This compound is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which morpholinomalononitrile exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to morpholinomalononitrile include other morpholine derivatives and malononitrile-based compounds. Examples include morpholinoacetonitrile and morpholinobutanonitrile .
Uniqueness
Morpholin-4-ylmalononitrile is unique due to its specific combination of the morpholine ring and malononitrile group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-morpholin-4-ylpropanedinitrile |
InChI |
InChI=1S/C7H9N3O/c8-5-7(6-9)10-1-3-11-4-2-10/h7H,1-4H2 |
InChI Key |
IAXRUZHMSNGPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutyl]ethanol](/img/structure/B8368905.png)




![2-[1-(3-Methoxybenzoyl)piperidin-4-yl]ethylamine](/img/structure/B8368941.png)





